molecular formula C12H11NO4S2 B3587743 4-[(5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

4-[(5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

Cat. No.: B3587743
M. Wt: 297.4 g/mol
InChI Key: GVNQGVLYSOUCNH-VQHVLOKHSA-N
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Description

4-[(5E)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (5E)-configured furan-2-ylmethylidene group and a butanoic acid side chain. The compound’s structure features:

  • A thiazolidinone ring with a thiocarbonyl (C=S) group at position 2 and a ketone (C=O) at position 4.
  • A butanoic acid chain at position 3, enhancing solubility and enabling hydrogen bonding .

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-10(15)4-1-5-13-11(16)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,1,4-5H2,(H,14,15)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQGVLYSOUCNH-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, also known by its CAS number 372508-48-0, is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C16H12ClNO5S3
  • Molecular Weight : 429.92 g/mol
  • IUPAC Name : 2-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid

Physical Properties

The compound is typically found as a solid powder with a purity of around 95% and is soluble in various organic solvents.

Antioxidant Activity

Research indicates that compounds similar to thiazolidine derivatives exhibit significant antioxidant properties. These properties are primarily attributed to the presence of the furan moiety, which enhances electron donation capabilities, thereby neutralizing free radicals.

Antimicrobial Properties

Studies have demonstrated that thiazolidine derivatives possess antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans40 µg/mL

Anticancer Potential

Preliminary studies have shown that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: In Vitro Analysis

In a study conducted on human breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes implicated in disease processes. For instance, it has shown inhibitory effects on enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways.

Cellular Mechanisms

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound protects cells from oxidative stress.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.

Research Findings

Several studies have highlighted the multifaceted biological activities of this compound:

  • Antioxidant Studies : An evaluation using DPPH and ABTS assays confirmed its strong radical scavenging ability.
  • Cytotoxicity Assays : In vitro assays revealed IC50 values indicating effective cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition Tests : The compound demonstrated significant inhibition of COX enzymes, which could be beneficial in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological activities, influenced by substituents on the methylidene group, acid chain length, and stereochemistry. Below is a detailed comparison of the target compound with its structural analogs:

Substituent Variations on the Methylidene Group

The aromatic/heteroaromatic substituent at the 5-position significantly impacts electronic properties and steric bulk:

Compound Name Substituent Key Features Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Reference
Target compound Furan-2-yl Electron-rich heterocycle, planar structure 325.40 1 6
4-[(5E)-5-(2-Chlorobenzylidene)...butanoic acid 2-Chlorophenyl Electron-withdrawing Cl, increased polarity ~339.82 1 5
2-[(5E)-5-(4-Fluorobenzylidene)...butanoic acid 4-Fluorophenyl Moderate electronegativity, small steric bulk 325.37 1 5
4-[(5E)-5-(3,4-Dimethoxybenzylidene)...acid 3,4-Dimethoxyphenyl Electron-donating OMe groups, increased bulk ~377.43 1 7
2-[(5E)-5-{[5-(4-Bromophenyl)furan-2-yl]...acid 5-(4-Bromophenyl)furan-2-yl Bulky bromophenyl, extended conjugation ~433.27 1 6

Key Observations:

  • Bulkier groups (e.g., bromophenyl-furan) may reduce solubility but increase target specificity .

Acid Chain Length Modifications

The carboxylic acid chain length influences solubility and interactions with polar residues:

Compound Name Acid Chain Length Molecular Weight (g/mol) Impact on Properties Reference
Target compound Butanoic (C4) 325.40 Balanced solubility and lipophilicity
6-[(5E)-5-(Furan-2-ylmethylidene)...hexanoic acid Hexanoic (C6) 325.40 Increased lipophilicity, reduced solubility
3-[(5E)-5-{[5-(4-Chlorophenyl)furan-2-yl]...propanoic acid Propanoic (C3) 393.87 Higher polarity, shorter chain

Key Observations:

  • Longer chains (e.g., hexanoic) enhance lipophilicity, favoring membrane penetration but risking aggregation .
  • Shorter chains (e.g., propanoic) improve aqueous solubility, beneficial for formulation .

Stereochemical Considerations

The (5E)-configuration is conserved in most analogs, but Z-isomers are reported in some cases:

Compound Name Configuration Impact on Structure Reference
Target compound 5E Planar conformation, optimal conjugation
4-[(5Z)-5-[(4-Propenoxyphenyl)...butanoic acid 5Z Steric hindrance, altered π-conjugation

Key Observations:

  • E-isomers dominate due to synthetic accessibility and stable conjugated systems .
  • Z-isomers are less common and may exhibit distinct biological profiles due to steric effects .

Research Findings and Implications

Solubility-Lipophilicity Balance: The butanoic acid chain in the target compound offers a compromise between solubility (via the carboxylic acid) and moderate lipophilicity for cellular uptake .

Electrostatic Interactions : Halogenated derivatives (Cl, F) may enhance interactions with charged residues in target proteins .

Steric Effects : Bulky substituents (e.g., bromophenyl-furan) could limit binding to shallow protein pockets but improve selectivity .

Q & A

Q. What are the key structural features of the compound, and how do they influence its reactivity?

The compound features a thiazolidinone core with a conjugated exocyclic double bond, a furan-2-yl substituent, and a butanoic acid side chain. The thiazolidinone ring’s 4-oxo and 2-sulfanylidene groups enhance electrophilicity, enabling nucleophilic attacks or redox reactions. The furan moiety contributes π-electron density, facilitating cycloaddition or electrophilic substitution, while the butanoic acid chain allows for solubility modulation and bio-conjugation .

Q. What are the common synthetic routes for this compound, and what parameters critically affect yield?

Synthesis typically involves:

  • Step 1 : Condensation of a substituted furfural with a thiazolidinone precursor (e.g., via Knoevenagel reaction) to form the exocyclic double bond.
  • Step 2 : Functionalization of the butanoic acid side chain using carbodiimide coupling or ester hydrolysis. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for optimal Knoevenagel kinetics), and catalysts (e.g., piperidine for imine formation) .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the exocyclic double bond (E-configuration) and furan substitution.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thiazolidinone ring .

Q. What initial biological screening methods are used to evaluate its bioactivity?

  • Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or tyrosine kinases, using spectrophotometric monitoring of co-factor depletion.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial Disk Diffusion : Zone-of-inhibition measurements against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for scalability and purity?

  • Continuous Flow Reactors : Enhance reaction homogeneity and reduce side products in exocyclic double-bond formation.
  • High-Throughput Screening : Test solvent/catalyst combinations (e.g., ionic liquids vs. THF) to maximize yield.
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC with C18 columns to isolate >95% pure product .

Q. How can contradictions in reported biological activities be resolved?

  • Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing furan with thiophene) to isolate activity contributors.
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site) and validate via mutagenesis .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes.
  • CRISPR-Cas9 Knockdown : Silence putative targets (e.g., NF-κB) in cell lines to assess pathway dependency.
  • Metabolomics : LC-MS profiling to track downstream metabolite changes post-treatment .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace the furan with bioisosteres (e.g., pyrrole) or modify the butanoic acid chain length.
  • Parallel Synthesis : Use Ugi multicomponent reactions to generate a library of 50+ analogs for high-throughput screening .

Q. What strategies mitigate instability during biological assays?

  • pH Stabilization : Use phosphate buffers (pH 7.4) to prevent thione oxidation.
  • Light Exclusion : Store solutions in amber vials to avoid photodegradation of the exocyclic double bond.
  • Serum Protein Binding : Pre-incubate with bovine serum albumin (BSA) to mimic in vivo conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Reactant of Route 2
4-[(5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

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